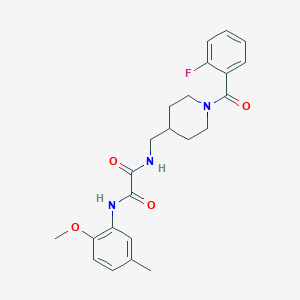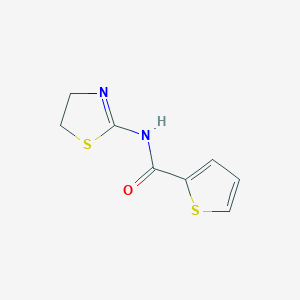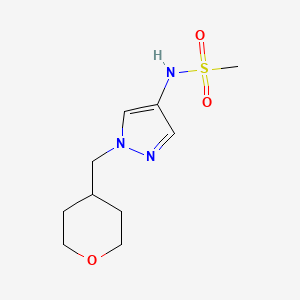![molecular formula C18H20Cl2N2O B2719492 N-(2-Aminoethyl)-N-benzyl-4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide;hydrochloride CAS No. 2416243-73-5](/img/structure/B2719492.png)
N-(2-Aminoethyl)-N-benzyl-4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a bicyclic structure with an amide group attached. The presence of the amide group (carboxamide) suggests that it could participate in hydrogen bonding, influencing its physical properties and reactivity .
Molecular Structure Analysis
The compound has a bicyclic structure, which could influence its stability and reactivity. The presence of the amide group could also affect its polarity and ability to participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its bicyclic structure and the presence of the amide group. It could have a relatively high boiling point due to the potential for hydrogen bonding .Applications De Recherche Scientifique
Material Science and Polymer Chemistry
- Polymer Chemistry and Material Applications : The development of carboxylate-containing polyamides showcases the potential for creating materials with specific properties, such as binding to calcium ions which could be relevant in biomineralization studies or material science applications (Ueyama et al., 1998). Similarly, the synthesis of aromatic polymers containing long alkyl side chains and triazine rings hints at applications in creating stable, soluble polymers with specific thermal properties (Lin et al., 1990). These studies suggest that compounds like "N-(2-Aminoethyl)-N-benzyl-4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide;hydrochloride" could be explored for their utility in designing new polymers or materials with tailored properties.
Supramolecular Chemistry
- Supramolecular Frameworks and Hydrogen Bonding : Investigations into the crystal structures of compounds reveal the importance of hydrogen bonding in stabilizing molecular and supramolecular structures. For example, the study of trisamides and their crystal structures demonstrates how N—H···O═C hydrogen bonds contribute to the formation of supramolecular sheets or three-dimensional networks, which could be critical in designing supramolecular polymers or materials with specific functionalities (Jiménez et al., 2009).
Synthetic Chemistry and Medicinal Chemistry
- Synthesis of Complex Molecules : The creation of complex molecules through reactions such as Michael additions and ring closures indicates the potential for synthesizing novel compounds with specific properties or activities. This could be relevant in medicinal chemistry for drug design or in materials science for creating new materials with desired properties (Dalai et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-aminoethyl)-N-benzyl-4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O.ClH/c19-15-7-6-14-10-17(16(14)11-15)18(22)21(9-8-20)12-13-4-2-1-3-5-13;/h1-7,11,17H,8-10,12,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQDGUQATUKIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)Cl)C(=O)N(CCN)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-N-benzyl-4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2719411.png)
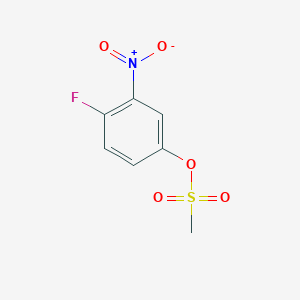
![3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone](/img/structure/B2719414.png)
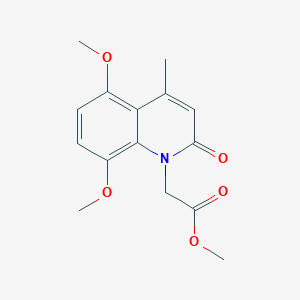
![N-(3-chloro-4-methoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2719416.png)
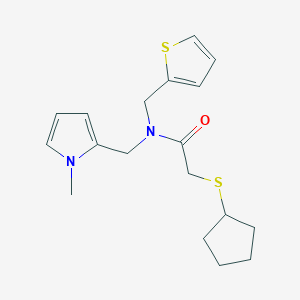
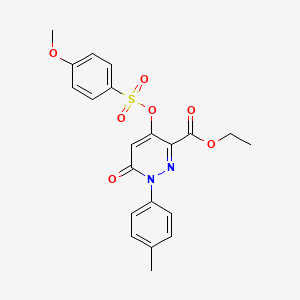

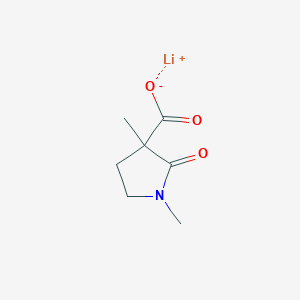

![6-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2719427.png)
